molecular formula C₂₈H₃₀O₅ B1139702 2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol CAS No. 65758-50-1

2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol

Cat. No.: B1139702
CAS No.: 65758-50-1
M. Wt: 446.54
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol is a biochemical reagent primarily used in glycobiology research. This compound is involved in the study of carbohydrate chemistry, glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems . It is a derivative of D-glucitol, modified to include isopropylidene and trityl protective groups, which enhance its stability and reactivity in various biochemical assays.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol typically involves the protection of hydroxyl groups in D-glucitolThe reaction conditions often include the use of acidic catalysts and solvents like chloroform and ethyl acetate . The compound is then purified through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The final product is typically stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield trityl-protected aldehydes, while reduction can regenerate the parent alcohol .

Scientific Research Applications

2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol is widely used in:

Mechanism of Action

The compound exerts its effects by interacting with specific enzymes and proteins involved in glycan biosynthesis and degradation. It acts as a substrate or inhibitor in these biochemical pathways, thereby modulating the activity of glycosyltransferases and glycosidases . The protective groups enhance its stability and specificity, allowing for precise control in experimental settings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol is unique due to its specific protective groups, which provide enhanced stability and reactivity. This makes it particularly useful in glycobiology research, where precise control over glycan structures is essential .

Properties

IUPAC Name

(4aS,6R,7S)-2,2-dimethyl-6-(trityloxymethyl)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30O5/c1-27(2)30-19-24-26(33-27)25(29)23(32-24)18-31-28(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,23-26,29H,18-19H2,1-2H3/t23-,24+,25+,26?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJKCDWHERTVGS-VHNWMKGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2C(O1)C(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H]2C(O1)[C@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676217
Record name (3xi)-2,5-Anhydro-1,3-O-(1-methylethylidene)-6-O-(triphenylmethyl)-D-xylo-hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65758-50-1
Record name (3xi)-2,5-Anhydro-1,3-O-(1-methylethylidene)-6-O-(triphenylmethyl)-D-xylo-hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the significance of studying the conformations of 2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol and its derivatives?

A1: Understanding the conformations of this compound and its derivatives is crucial because the three-dimensional shape of a molecule dictates how it interacts with other molecules. [] For example, in the context of drug discovery, knowing the preferred conformations of a molecule can help predict its binding affinity to target proteins and guide the design of more potent and selective drug candidates.

Q2: What kind of spectroscopic data might be used to characterize this compound and its derivatives?

A2: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly employed to characterize the structure of organic molecules. [] NMR can provide information about the connectivity and spatial arrangement of atoms within the molecule, while IR spectroscopy can identify functional groups present based on their characteristic vibrations.

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